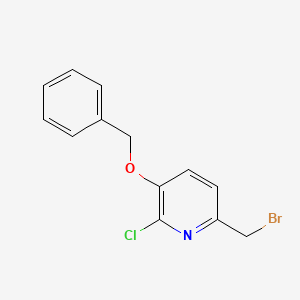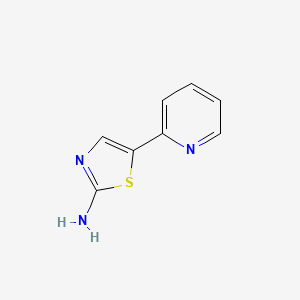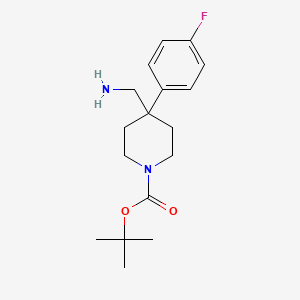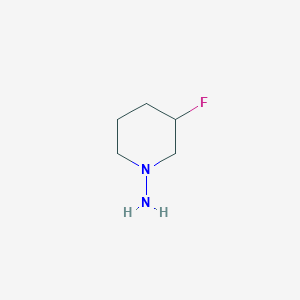
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
概要
説明
“4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . Pyrazoles are known for their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolines, which are derivatives of pyrazole, has been described in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary. For instance, a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
Pyrazole derivatives have been shown to exhibit a variety of chemical reactions. For example, azobenzenes, which can be integrated into photoswitchable materials, often exhibit extremely fast trans to cis isomerization, on the order of picoseconds .作用機序
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has been shown to act as an inhibitor of enzymes. It has been shown to bind to the active site of the enzyme and block its activity. This is due to its ability to form hydrogen bonds with the enzyme's active site. This binding blocks the enzyme's ability to catalyze its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the regulation of melanin production. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in high yields. This makes it cost effective and easy to use in experiments. However, it is important to note that this compound is a relatively new compound and therefore there is limited data available on its effects and potential toxicity.
将来の方向性
There are several potential future directions for 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Further research could be done to study the inhibition of other enzymes. Additionally, further research could be done to study the potential toxicity of this compound in different organisms. Finally, further research could be done to study the potential therapeutic applications of this compound.
科学的研究の応用
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications. It has been used to study the inhibition of enzymes such as trypsin, chymotrypsin, and lipase. It has also been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been used to study the inhibition of the enzyme tyrosinase, which is involved in the regulation of melanin production.
Safety and Hazards
特性
IUPAC Name |
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLGXLJBSKMLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)

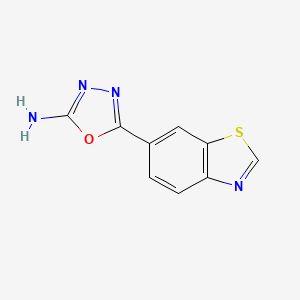
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)
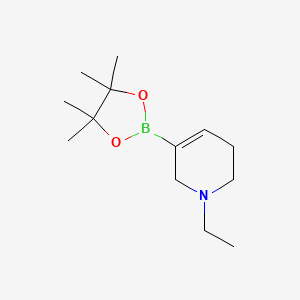

![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)
![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)
